molecular formula C8H17NO2 B13181285 3-(2-Aminoethyl)-2,2-dimethyloxolan-3-ol

3-(2-Aminoethyl)-2,2-dimethyloxolan-3-ol

Cat. No.: B13181285
M. Wt: 159.23 g/mol
InChI Key: ZOYSUJYSAXCTOC-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2,2-dimethyloxolan-3-ol is a chemical compound that features a unique structure with an oxolane ring substituted with an aminoethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2,2-dimethyloxolan-3-ol typically involves the reaction of 2,2-dimethyloxirane with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at a temperature range of 50-70°C. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-2,2-dimethyloxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Aminoethyl)-2,2-dimethyloxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its role as a neurotransmitter analog.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2,2-dimethyloxolan-3-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The aminoethyl group allows the compound to mimic the structure of certain neurotransmitters, enabling it to bind to receptor sites and modulate their activity. This interaction can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)indole: Shares the aminoethyl group but has an indole ring instead of an oxolane ring.

    2,2-Dimethyloxirane: Lacks the aminoethyl group but shares the oxirane ring structure.

    Ethylenediamine: Contains the aminoethyl group but lacks the oxolane ring.

Uniqueness

3-(2-Aminoethyl)-2,2-dimethyloxolan-3-ol is unique due to the combination of its oxolane ring and aminoethyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interact with biological targets in ways that similar compounds cannot.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(2-aminoethyl)-2,2-dimethyloxolan-3-ol

InChI

InChI=1S/C8H17NO2/c1-7(2)8(10,3-5-9)4-6-11-7/h10H,3-6,9H2,1-2H3

InChI Key

ZOYSUJYSAXCTOC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)(CCN)O)C

Origin of Product

United States

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